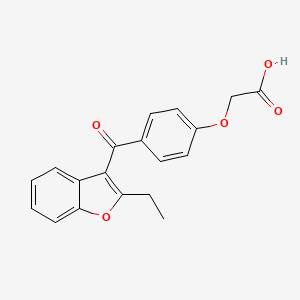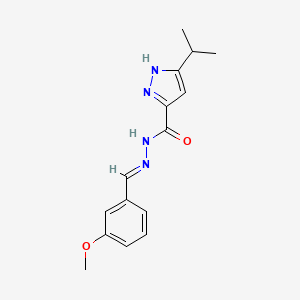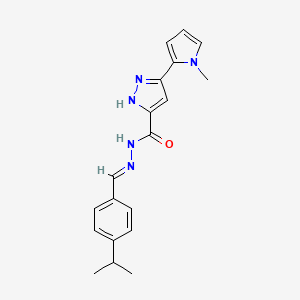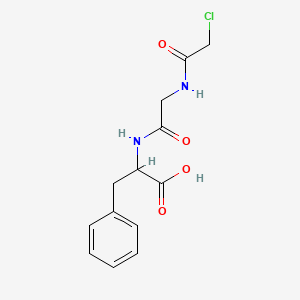
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C19H16O5 and a molecular weight of 324.336 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid typically involves the coupling of 2-ethylbenzofuran-3-carbonyl chloride with 4-hydroxyphenoxyacetic acid under basic conditions . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid: Similar structure but with an amino group instead of an ethyl group.
(4-((2-Methyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Propriétés
Formule moléculaire |
C19H16O5 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
2-[4-(2-ethyl-1-benzofuran-3-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C19H16O5/c1-2-15-18(14-5-3-4-6-16(14)24-15)19(22)12-7-9-13(10-8-12)23-11-17(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
Clé InChI |
XSDFWTIKVXKOGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975955.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975957.png)
![allyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975965.png)


![2-[(2-fluorophenyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976001.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976012.png)

![3-(4-Chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]propanoic acid](/img/structure/B11976017.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
